

Application Notes and Protocols for Measuring Tissue-Specific ACE Inhibition by Delapril

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Compound of Interest

Compound Name: Delapril

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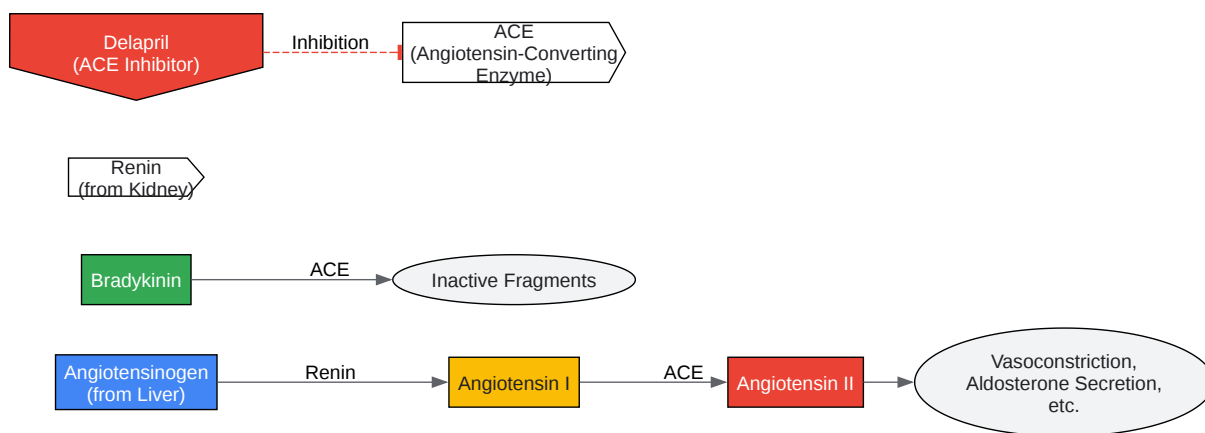
Introduction

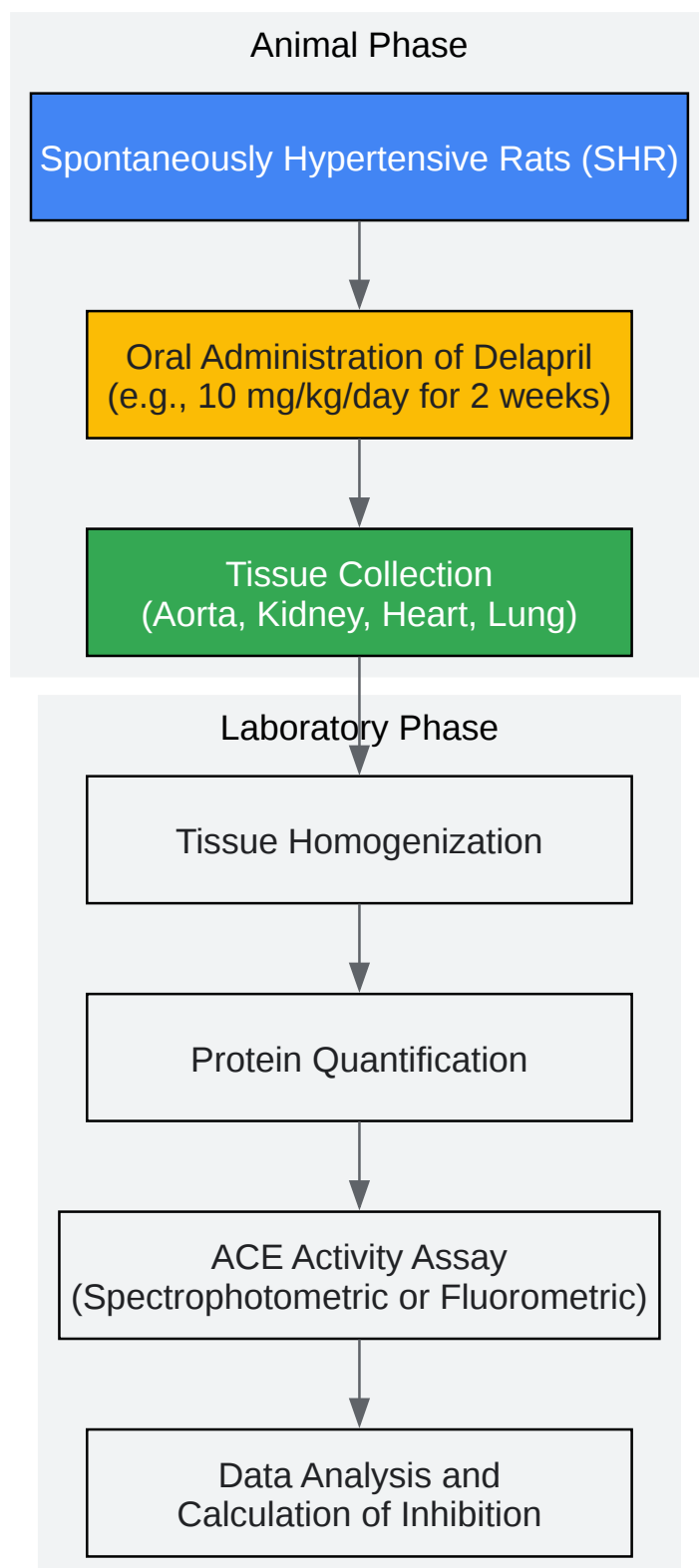
Delapril is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. As a prodrug, it is converted in vivo to its active diacid metabolites, which are responsible for its therapeutic effects. The high lipophilicity of **delapril** contributes to a more pronounced and sustained inhibition of tissue-bound ACE compared to less lipophilic inhibitors like captopril and enalapril.^[1] This characteristic is particularly significant as the antihypertensive effects of ACE inhibitors are thought to be more closely correlated with the inhibition of tissue ACE, particularly in vascular tissues, rather than circulating plasma ACE.

These application notes provide detailed protocols for the quantification of tissue-specific ACE inhibition by **delapril**, focusing on ex vivo analysis in a preclinical model. The provided methodologies are essential for researchers investigating the pharmacodynamics of **delapril** and other ACE inhibitors, enabling a deeper understanding of their tissue-specific mechanisms of action.

Signaling Pathway of the Renin-Angiotensin System (RAS) and ACE Inhibition

The diagram below illustrates the central role of ACE in the Renin-Angiotensin System (RAS) and the mechanism of action of ACE inhibitors like **delapril**.





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References

- 1. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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